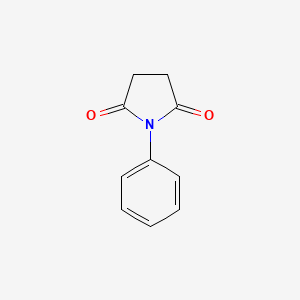

N-Phenylsuccinimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2359. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUKZULGOCFJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232108 | |

| Record name | Succinanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642804 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

83-25-0 | |

| Record name | 1-Phenyl-2,5-pyrrolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinanil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylsuccinimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Succinanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenylsuccinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37Y8E9UODY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Phenylsuccinimide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylsuccinimide is a chemical compound belonging to the succinimide (B58015) class of organic molecules. It is characterized by a succinimide ring substituted with a phenyl group on the nitrogen atom. This compound and its derivatives have garnered interest in various scientific fields, including medicinal chemistry and materials science, owing to their diverse biological activities and utility as synthetic intermediates. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid under standard conditions. Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [1][2][3][4][5] |

| Molecular Weight | 175.18 g/mol | [1][4][5] |

| CAS Number | 83-25-0 | [3][4][6] |

| Melting Point | 155 °C | [4] |

| Boiling Point | 400 °C at 760 mmHg (Predicted) | |

| Appearance | White to Gray Crystal or Powder | |

| Solubility | Soluble in ether and boiling alcohol. Slightly soluble in boiling water. | [7] |

| Water Solubility (logS) | -1.66 (mol/L) | [8] |

| Octanol/Water Partition Coefficient (logP) | 1.340 | [8] |

Molecular Structure

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

-

¹H NMR (300 MHz, CDCl₃): δ 2.86 (s, 4H, 2 x CH₂), 7.25 (d, J=8.7 Hz, 2H, ArH), 7.40-7.50 (m, 3H, ArH).[10]

-

¹³C NMR (100 MHz, CDCl₃): δ 28.7, 30.9, 118.8, 122.8, 128.6, 139.2, 170.0, 173.7.[10]

-

IR (KBr, cm⁻¹): 1712 (C=O), 1498, 1186, 815, 673.[10]

-

Mass Spectrum (LC-MS, M+1): 176.4.[10]

Synthesis of this compound

This compound can be synthesized through several methods. A common laboratory-scale preparation involves the reaction of succinic anhydride (B1165640) with aniline (B41778).

Experimental Protocol: Green Synthesis from Succinic Anhydride and Aniline

This protocol outlines a one-pot, environmentally friendly synthesis of this compound.

Materials:

-

Aniline

-

Succinic anhydride

-

Glacial Acetic Acid

-

Zinc dust

-

Crushed ice

-

Sodium bicarbonate solution (aqueous)

-

Ethyl alcohol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle (if necessary, though the reaction is exothermic)

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Beakers

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve aniline (0.040 mole) in acetic acid (35 mL) with stirring.

-

To this solution, add succinic anhydride (0.044 mole) at once while continuing to stir vigorously for 10 minutes at room temperature.

-

Add zinc dust (2 mole %) to the reaction mixture in one portion. An exothermic reaction will occur, raising the temperature to approximately 55 °C.

-

Continue stirring the reaction mixture for 1.5 hours, maintaining the temperature.

-

Allow the mixture to cool to room temperature.

-

Filter the mixture to remove any unreacted zinc.

-

Pour the filtrate onto crushed ice (150 g). A solid precipitate will form.

-

Collect the solid by vacuum filtration and wash it with water.

-

To remove any unreacted succinanilic acid, transfer the solid to an aqueous solution of sodium bicarbonate and stir for 10 minutes.

-

Filter the solid again and wash thoroughly with water.

-

Purify the crude this compound by recrystallization from ethyl alcohol to obtain the final product.

Expected Yield: 82%[10]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

References

- 1. Succinanil | C10H9NO2 | CID 66519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H9NO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound [webbook.nist.gov]

- 4. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. scbt.com [scbt.com]

- 6. This compound [webbook.nist.gov]

- 7. prepchem.com [prepchem.com]

- 8. This compound (CAS 83-25-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Crystal structure of N-(3-hy-droxy-phenyl)succinimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijcps.org [ijcps.org]

An In-Depth Technical Guide to the Synthesis of N-Phenylsuccinimide from Succinic Anhydride and Aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-phenylsuccinimide, a valuable compound in various fields including pharmacology, polymer chemistry, and as a precursor for other heterocyclic compounds.[1] The synthesis is achieved through the reaction of succinic anhydride (B1165640) and aniline (B41778). This document details various synthetic methodologies, presents quantitative data in structured tables, provides explicit experimental protocols, and visualizes the reaction mechanism and experimental workflows.

Reaction Overview and Mechanism

The synthesis of this compound from succinic anhydride and aniline is a classic example of imide formation. The overall reaction involves the nucleophilic addition of aniline to one of the carbonyl carbons of succinic anhydride, followed by a dehydration step to form the cyclic imide.

The generally accepted mechanism proceeds in two key stages:

-

Formation of the Amido Acid Intermediate: The primary amine of aniline acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the intermediate, N-phenylsuccinamic acid (also referred to as succinanilic acid).[1][2]

-

Cyclization and Dehydration: The intermediate amido acid then undergoes an intramolecular cyclization. The carboxylic acid group is activated, often by heat or a catalyst, and is subsequently attacked by the amide nitrogen. This is followed by the elimination of a water molecule to yield the final product, this compound.[2]

References

Physical properties of N-Phenylsuccinimide melting point solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-Phenylsuccinimide, with a specific focus on its melting point and solubility. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for the reproduction of these critical measurements.

Core Physical Properties of this compound

This compound is a crystalline solid with the chemical formula C₁₀H₉NO₂. Its physical characteristics are crucial for its handling, formulation, and application in various scientific fields.

Data Presentation: Melting Point and Solubility

The melting point of a crystalline solid is a sensitive indicator of purity. The solubility profile across various solvents is fundamental for reaction chemistry, purification, and the development of formulations.

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Conditions |

| Melting Point | 155 °C | Not Specified |

| Melting Point Range | 153.0 - 157.0 °C | Not Specified |

| Aqueous Solubility | >26.3 µg/mL | pH 7.4 |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Observations |

| Ethanol | Soluble in hot solvent | Suitable for recrystallization. |

| Water | Insoluble | Remains solid even upon heating. |

| Acetone | Soluble at room temperature | Dissolves before heating, making it unsuitable for recrystallization. |

Note: The qualitative data is derived from observations during recrystallization experiments and provides practical guidance for solvent selection.

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of this compound.

Melting Point Determination (Capillary Method)

This method is a widely accepted technique for accurately determining the melting point of a crystalline solid.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar) or Thiele tube with a high-boiling point oil (mineral oil or silicone oil)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

This compound sample

Procedure:

-

Sample Preparation: Place a small amount of this compound into a mortar and gently grind it into a fine powder. This ensures uniform packing and heat transfer.

-

Capillary Tube Loading: Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of the sample will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to compact the powder at the bottom. Repeat the loading and packing process until the sample fills the tube to a height of 2-3 mm.

-

Apparatus Setup:

-

For Automated Apparatus: Place the loaded capillary tube into the designated slot in the melting point apparatus.

-

For Oil Bath/Thiele Tube: Securely attach the capillary tube to the thermometer using a small rubber band or wire. The bottom of the capillary should be aligned with the thermometer bulb. Immerse the assembly in the oil bath, ensuring the oil level is above the sample but below the open end of the capillary.

-

-

Heating and Observation:

-

Begin heating the apparatus. If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used for a preliminary determination.

-

For an accurate measurement, repeat the experiment with a fresh sample. Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Carefully observe the sample through the magnifying lens.

-

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Apparatus and Materials:

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Micropipettes

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for analysis

-

Volumetric flasks

-

This compound sample

-

Selected solvents

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of this compound is required for this step.

-

Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Influencing Factors

The physical properties of a compound like this compound are governed by a combination of its intrinsic molecular structure and external experimental conditions. The following diagram illustrates these relationships.

Caption: Factors influencing the physical properties of this compound.

N-Phenylsuccinimide (CAS 83-25-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenylsuccinimide (CAS 83-25-0), also known as Succinanil, is a five-membered cyclic imide with a phenyl substituent on the nitrogen atom. It serves as a crucial building block in organic synthesis and as a scaffold for developing pharmacologically active molecules. While this compound itself has applications as a pesticide and fungicide, its derivatives have been extensively investigated for their potent anticonvulsant properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, spectroscopic data, and the established mechanism of action for the succinimide (B58015) class of compounds in the central nervous system.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. It is moderately soluble in organic solvents like ethanol (B145695) and ether and has limited solubility in water.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 83-25-0 | [3] |

| Molecular Formula | C₁₀H₉NO₂ | [3] |

| Molecular Weight | 175.18 g/mol | [4] |

| IUPAC Name | 1-phenylpyrrolidine-2,5-dione | [3] |

| Synonyms | Succinanil, N-Phenylbutanimide, 1-Phenylsuccinimide | [3] |

| Appearance | White to almost white powder/crystals | [4] |

| Melting Point | 154-157 °C | [4][5] |

| Boiling Point | ~400 °C at 760 mmHg | - |

| Density | ~1.279 g/cm³ | - |

| Water Solubility | Slightly soluble in boiling water | [2] |

| logP (Octanol/Water) | 1.340 (Calculated) | - |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques. The characteristic spectral data are provided below.

| Spectroscopy | Data and Interpretation | Reference(s) |

| ¹H NMR | Solvent: CDCl₃δ 2.86 ppm: (s, 4H, -CH₂-CH₂-)δ 7.25-7.50 ppm: (m, 5H, Ar-H) | [6] |

| ¹³C NMR | Solvent: CDCl₃δ (ppm): 28.7, 30.9 (CH₂ groups); 118.8, 122.8, 128.6, 139.2 (Aromatic C); 170.0 (C=O) | [6] |

| FTIR | Technique: KBr WaferKey Peaks (cm⁻¹): ~1712 (C=O stretch, imide), ~1498 (C=C stretch, aromatic), ~1186 (C-N stretch) | [6][7] |

| Mass Spec (EI) | Molecular Ion [M]⁺: m/z 175Key Fragments (m/z): 119, 91, 77, 51 | [8] |

Synthesis of this compound

Several methods have been established for the synthesis of this compound, ranging from traditional two-step thermal cyclizations to modern microwave-assisted and solvent-free protocols.

Logical Workflow for Synthesis

The general synthetic pathway involves the reaction of a succinic acid derivative with aniline (B41778), followed by cyclization to form the imide ring.

Caption: General two-step synthesis pathway for this compound.

Experimental Protocols

Protocol 3.1: Traditional Two-Step Synthesis via Acetyl Chloride

This method involves the formation of the intermediate succinanilic acid, followed by cyclization.

Step 1: Synthesis of Succinanilic Acid

-

Dissolve 10.0 g of succinic anhydride in 30 mL of warm benzene (B151609).

-

To the heated solution, add a mixture of 9.0 mL of aniline in 50 mL of benzene. The reaction is rapid and succinanilic acid precipitates as a white solid.[9]

-

Cool the mixture and collect the crystals by filtration.

-

Wash the crystals with a small amount of cold benzene and dry.[9]

Step 2: Cyclization to this compound

-

Place 18.0 g of the dried succinanilic acid in a round-bottom flask fitted with a reflux condenser.

-

Add 50 mL of acetyl chloride and heat the mixture.[2]

-

The cyclization reaction is typically complete within 10 minutes of heating.[2]

-

Allow the solution to cool slowly to promote crystallization.

-

Collect the this compound crystals by filtration, wash with a small volume of ether, and dry.[2]

-

Purification: The crude product can be recrystallized from hot 95% ethanol.[2][5]

Protocol 3.2: Microwave-Assisted One-Pot Synthesis

This "green chemistry" approach significantly reduces reaction time.[10][11]

-

Combine 1.3 g of succinic acid and 1.0 mL of aniline in a 25 mL Erlenmeyer flask.[4]

-

Mix the reactants thoroughly with a glass stirring rod.

-

Place the flask in a domestic microwave oven and heat for 4-10 minutes at 60-70% power.[4][10] (Note: Reaction times and power settings may require optimization).

-

Remove the flask from the microwave and allow it to cool to room temperature. The crude product will solidify.

-

Purification (Recrystallization):

-

Add 10 mL of 95% ethanol to the flask containing the crude solid.[4]

-

Heat the mixture on a steam bath or hot plate until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold 95% ethanol.[4]

-

Allow the crystals to air dry.

-

Protocol 3.3: Solvent-Free Synthesis via Grinding

This method is environmentally friendly and proceeds with high yield.

-

In a dry mortar, combine succinic anhydride (0.1 mol), aniline (0.11 to 0.2 mol), and 4-dimethylaminopyridine (B28879) (DMAP) (0.01 mol).[1]

-

Grind the mixture at room temperature for 45-75 minutes.[1]

-

After the reaction, allow the mixture to cool. Transfer it to a beaker and add ~20 mL of water.

-

While stirring, add a strong acid (e.g., HCl) dropwise to adjust the pH to 3-4.[1]

-

Collect the resulting solid by suction filtration and wash with water.

-

Dry the product at 60-100 °C.

-

Purification: Recrystallize the crude product from hot water to obtain white crystals of this compound.[1]

General Experimental Workflow

The following diagram illustrates the typical workflow from reaction setup to final product analysis.

Caption: Standard laboratory workflow for this compound synthesis.

Biological Activity and Mechanism of Action

While this compound has reported pesticidal activity, the primary pharmacological interest lies in the anticonvulsant properties of the broader succinimide class, for which it is a parent structure.[4] Drugs like Ethosuximide are frontline treatments for absence seizures.[12]

Mechanism of Action: Inhibition of T-Type Calcium Channels

The anticonvulsant effect of succinimides is attributed to their action on the thalamocortical circuitry of the brain.[13] Absence seizures are characterized by 3 Hz spike-and-wave discharges generated by thalamocortical neurons.[12] This rhythmic firing is dependent on low-voltage-activated (T-type) calcium channels.

Succinimide-based drugs act by specifically blocking these T-type calcium channels.[14] This inhibition reduces the flow of Ca²⁺ ions into the neuron, which raises the threshold for the neuron to fire, thereby disrupting the oscillatory rhythm that underlies the seizure.[12][13]

The following diagram illustrates this proposed signaling pathway.

Caption: Succinimides inhibit T-type Ca²⁺ channels in thalamic neurons.

Quantitative anticonvulsant data for this compound itself is not widely reported; however, numerous derivatives show potent activity in preclinical models. For example, various substituted this compound and related phthalimide (B116566) derivatives have demonstrated efficacy in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, with some compounds showing ED₅₀ values in the range of 5-70 mg/kg.[15][16][17]

Safety and Handling

This compound is classified as an irritant. Proper safety precautions should be taken during handling.

| Hazard Information | Precautionary Measures |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, lab coat. Use a dust respirator if handling fine powder. |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid generating dust. Use in a well-ventilated area or chemical fume hood. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a cool, dry place. Some suppliers recommend refrigerated storage (0-10°C). |

| Disposal | Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways. |

References

- 1. CN102229555A - Method for preparing N-phenyl succinimide - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound [webbook.nist.gov]

- 4. prezi.com [prezi.com]

- 5. odinity.com [odinity.com]

- 6. ijcps.org [ijcps.org]

- 7. Succinanil | C10H9NO2 | CID 66519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. prepchem.com [prepchem.com]

- 10. Microwave-Assisted Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ERIC - EJ946466 - Microwave-Assisted Synthesis of "N"-Phenylsuccinimide, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 12. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 14. drugs.com [drugs.com]

- 15. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-Phenylsuccinimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for N-Phenylsuccinimide. The information is presented to aid in the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the succinimide (B58015) ring and the phenyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~2.9 | Singlet | 4H | Methylene protons (-CH₂-CH₂-) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~176 | Carbonyl carbons (C=O) |

| ~132 | Quaternary aromatic carbon (C-N) |

| ~129 | Aromatic CH carbons |

| ~128 | Aromatic CH carbons |

| ~126 | Aromatic CH carbons |

| ~28 | Methylene carbons (-CH₂-CH₂-) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium to Weak | Aromatic C-H stretch |

| ~2850-2950 | Medium | Aliphatic C-H stretch |

| ~1770 & ~1700 | Strong | Asymmetric and symmetric C=O stretch (imide) |

| ~1595, ~1495, ~1450 | Medium to Strong | C=C aromatic ring stretch |

| ~1390 | Strong | C-N stretch |

| ~1190 | Strong | C-N stretch |

| ~750 & ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Transfer the sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Vortex the mixture until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR:

-

Acquire the spectrum using a standard pulse-acquire sequence.

-

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse-acquire sequence.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) to achieve adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount of KBr powder in an oven at 110°C for at least 2 hours to ensure it is completely dry.

-

In an agate mortar, grind a small amount (1-2 mg) of the this compound sample to a fine powder.

-

Add approximately 100-200 mg of the dried KBr powder to the mortar.

-

Gently but thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

-

Transfer a portion of the mixture to the pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed bands with the known vibrational frequencies of functional groups to confirm the structure of this compound.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for NMR and IR spectroscopic analysis.

This guide provides essential spectroscopic data and standardized protocols to support the use of this compound in a research and development environment. Adherence to these methodologies will ensure the generation of reliable and reproducible data for structural confirmation and purity assessment.

References

An In-depth Technical Guide on N-Phenylsuccinimide: Molecular Weight and Formula

This guide provides the fundamental chemical properties of N-Phenylsuccinimide, specifically its molecular weight and chemical formula, tailored for researchers, scientists, and drug development professionals.

Data Presentation

The core quantitative data for this compound is summarized in the table below for clear and easy reference.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂[1][2][3][4][5] |

| Molecular Weight | 175.19 g/mol [1][2][5] |

| CAS Registry Number | 83-25-0[1][4] |

Mandatory Visualization

The following diagram illustrates the logical relationship between the chemical name, its elemental composition (formula), and its calculated molecular weight.

Figure 1. Logical relationship of this compound's chemical properties.

References

An In-depth Technical Guide to N-Phenylsuccinimide and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Phenylsuccinimide, also known as Succinanil. It covers its chemical identity, physicochemical properties, synthesis methodologies, and its role within the broader context of drug discovery and development, with a focus on the biological activities of the succinimide (B58015) scaffold.

Chemical Identity and Synonyms

This compound is a chemical compound belonging to the succinimide class. It is characterized by a succinimide ring substituted with a phenyl group on the nitrogen atom. This compound is known by several synonyms, which are crucial for comprehensive literature searches and material sourcing.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| Systematic Name | 1-Phenyl-2,5-pyrrolidinedione |

| Common Name | This compound |

| Synonym | Succinanil |

| Synonym | N-Phenylbutanimide |

| CAS Number | 83-25-0[1] |

| Molecular Formula | C₁₀H₉NO₂[2] |

| IUPAC Name | 1-phenylpyrrolidine-2,5-dione[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing aspects from reaction conditions to formulation.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 155-157 °C | |

| Boiling Point | 400.1 °C at 760 mmHg | |

| Density | 1.279 g/cm³ | |

| Solubility | Soluble in hot alcohol, ether, and chloroform. Slightly soluble in water. |

Synthesis of this compound: Experimental Protocols

Several methods have been reported for the synthesis of this compound. The choice of method often depends on factors such as desired yield, purity, reaction time, and environmental considerations.

Two-Step Synthesis from Succinic Anhydride (B1165640) and Aniline (B41778)

This traditional method involves the formation of an intermediate succinanilic acid, followed by cyclization.

Experimental Protocol:

-

Step 1: Synthesis of Succinanilic Acid

-

Dissolve succinic anhydride (1.0 equivalent) in a suitable solvent such as anhydrous diethyl ether or toluene.

-

Slowly add a solution of aniline (1.0 equivalent) in the same solvent to the succinic anhydride solution with constant stirring.

-

A white precipitate of succinanilic acid will form.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

-

-

Step 2: Cyclization to this compound

-

Mix the dried succinanilic acid with a dehydrating agent, such as acetyl chloride (2-3 equivalents) or acetic anhydride.

-

Heat the mixture under reflux for 1-2 hours.

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the crude this compound.

-

Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol (B145695) or a similar suitable solvent to obtain pure this compound.

-

One-Pot Green Synthesis

A more environmentally friendly approach involves a one-pot reaction using zinc dust in acetic acid.

Experimental Protocol:

-

Dissolve aniline (0.040 mole) in glacial acetic acid (35 mL).

-

Add succinic anhydride (0.044 mole) to the solution with vigorous stirring for 10 minutes at room temperature.

-

Add zinc dust (2 mole) to the reaction mixture. The temperature will rise to approximately 55°C.

-

Continue stirring for 1.5 hours while maintaining the temperature.

-

Allow the mixture to cool to room temperature and filter to remove any unreacted zinc.

-

Pour the filtrate onto crushed ice (150 g) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to yield pure this compound.

Microwave-Assisted Synthesis

This method significantly reduces the reaction time.

Experimental Protocol:

-

In a microwave-safe vessel, thoroughly mix succinic anhydride (1.0 equivalent) and aniline (1.0 equivalent). No solvent is required.

-

Place the vessel in a domestic or laboratory microwave oven.

-

Irradiate the mixture at a moderate power level (e.g., 300-450 W) for a short duration (e.g., 3-5 minutes). The reaction should be monitored to prevent overheating.

-

Allow the mixture to cool to room temperature. The solidified product is crude this compound.

-

Recrystallize the crude product from ethanol to obtain purified crystals.

Role in Drug Development and Biological Activities of the Succinimide Scaffold

While this compound itself is primarily a synthetic intermediate, the succinimide ring is a well-established pharmacophore found in a variety of clinically used drugs and biologically active compounds. Derivatives of this compound have been investigated for several therapeutic applications.

Table 3: Biological Activities of N-Substituted Succinimide Derivatives

| Biological Activity | Description | Quantitative Data Example (for derivatives) | Reference |

| Anticonvulsant | The succinimide ring is a core component of anticonvulsant drugs like ethosuximide. N-phenyl substituted derivatives have also shown activity in preclinical models. | ED₅₀ values in the maximal electroshock seizure (MES) test for some derivatives range from 25.2 to 47.61 µmol/kg in rodents.[3] | [3][4] |

| Anti-inflammatory | Certain succinimide derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways. | A pivalate-based Michael product of N-phenylmaleimide showed IC₅₀ values of 130 µg/mL for COX-2 and 105 µg/mL for 5-LOX.[5] | [5][6] |

| Antitumor | N-substituted succinimides have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis. | IC₅₀ values for some dicarboximide derivatives against K562 leukemia cells were found to be less than 6 µM.[7] | [7][8] |

Mechanism of Action of Succinimide Derivatives

The precise mechanism of action can vary depending on the specific derivative and the therapeutic target. However, some general mechanisms have been proposed for the succinimide class:

-

Anticonvulsant Activity: Often attributed to the blockade of low-voltage-activated (T-type) calcium channels in thalamic neurons, which helps to prevent the generation of seizure discharges. Some derivatives may also act on other ion channels like sodium channels.

-

Anti-inflammatory Activity: Can involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.

-

Antitumor Activity: May be mediated through the induction of apoptosis (programmed cell death) via various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Synthesis of this compound

Caption: Synthetic routes to this compound.

Logical Relationship: Medicinal Chemistry Screening Cascade for Succinimide Derivatives

Caption: Drug discovery workflow for succinimide analogs.

Signaling Pathway: Potential Anti-inflammatory Mechanism of Succinimide Derivatives via NF-κB Inhibition

Caption: NF-κB signaling pathway and potential inhibition.

Signaling Pathway: Potential Antitumor Mechanism of Succinimide Derivatives via MAPK Pathway Modulation

Caption: MAPK signaling pathway in cancer and potential modulation.

Conclusion

This compound, or Succinanil, serves as a valuable scaffold in organic synthesis and medicinal chemistry. While its direct therapeutic applications are not extensively documented, the succinimide core is of significant interest in drug development, with derivatives exhibiting a range of biological activities including anticonvulsant, anti-inflammatory, and antitumor effects. The synthetic routes to this compound are well-established, offering flexibility in scale and environmental impact. Future research into specific N-phenyl substituted succinimide derivatives may uncover novel therapeutic agents, leveraging the established pharmacological potential of the succinimide motif. This guide provides a foundational resource for researchers aiming to explore the chemistry and biological applications of this important class of compounds.

References

- 1. Succinanil | C10H9NO2 | CID 66519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to the Stability and Storage of N-Phenylsuccinimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Phenylsuccinimide. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who handle or utilize this compound in their work. This document outlines the key chemical properties, potential degradation pathways, and analytical methodologies for assessing the stability of this compound.

Chemical and Physical Properties

This compound is a chemical compound with the formula C₁₀H₉NO₂. It presents as a white to almost white crystalline powder.[1][2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 83-25-0 | [1][3] |

| Molecular Formula | C₁₀H₉NO₂ | [3][4] |

| Molecular Weight | 175.19 g/mol | [1][3] |

| Melting Point | 155 °C | [5] |

| Appearance | White to Almost white powder to crystal | [1][2] |

| Purity | >98.0% (GC) | [1][3] |

| Solubility | Data not readily available in searched documents. | |

| InChI Key | ZTUKZULGOCFJET-UHFFFAOYSA-N | [4] |

Stability Profile and Degradation Pathways

This compound is generally stable when stored under appropriate conditions.[3] However, it is susceptible to degradation through several pathways, primarily hydrolysis, and is also sensitive to heat.[2][3]

Hydrolysis

The succinimide (B58015) ring is susceptible to hydrolysis, which can be catalyzed by both acids and bases. Acid-catalyzed hydrolysis of N-(4-substitutedaryl) succinimides has been studied, indicating that this is a significant degradation pathway.[6] The reaction involves the opening of the succinimide ring to form the corresponding N-phenylsuccinamic acid.

Thermal Degradation

This compound is noted to be heat-sensitive.[3] While specific thermogravimetric analysis (TGA) data for this compound was not found in the reviewed literature, thermal stress is a critical factor to consider for its stability. High temperatures can lead to decomposition, potentially generating carbon oxides and nitrogen oxides.[3]

Photodegradation

Exposure to light can be a source of degradation for many organic molecules. While specific photostability studies on this compound were not identified, it is prudent to protect it from light during storage and handling as a general precautionary measure.

Oxidative Degradation

This compound is incompatible with strong oxidizing agents.[3] Contact with such agents could lead to oxidative degradation of the molecule.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended based on information from safety data sheets and product information.

| Condition | Recommendation | Reference |

| Temperature | Store in a refrigerator (2-8°C). | [3][5] |

| Atmosphere | Keep container tightly closed. | [3] |

| Light | Store away from light. | (General Precaution) |

| Incompatibilities | Store away from oxidizing agents. | [3] |

| Handling | Use in a well-ventilated area. Avoid dust formation. Wash hands thoroughly after handling. Wear appropriate personal protective equipment (gloves, eye protection). | [3] |

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound's stability should involve forced degradation studies under various stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Study Protocol

The following table outlines a typical protocol for a forced degradation study of this compound.

| Stress Condition | Experimental Protocol |

| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and keep at room temperature for 8 hours. Neutralize the solution before analysis. |

| Oxidative Degradation | Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Expose solid this compound to 105°C for 48 hours. |

| Photodegradation | Expose a solution of this compound to a calibrated light source according to ICH Q1B guidelines. |

Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for developing a stability-indicating assay for this compound and its degradation products.

4.2.1. Recommended HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

4.2.2. Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

4.2.3. Analysis of Degradation Products

The hydrolysis of N-(4-substitutedaryl) succinimides has been monitored using a UV-Vis spectrophotometer at a wavelength of 240 nm.[6] For detailed analysis and identification of degradation products, techniques such as HPLC coupled with mass spectrometry (LC-MS) are recommended.

Summary of Stability and Storage Recommendations

| Aspect | Recommendation |

| Optimal Storage Temperature | Refrigerate (2-8°C) |

| Protection from Environment | Keep container tightly sealed and protected from light. |

| Key Degradation Pathway | Hydrolysis (acid and base catalyzed). |

| Known Incompatibilities | Strong oxidizing agents. |

| Stability Assessment | Conduct forced degradation studies (hydrolysis, oxidation, thermal, photo) and utilize a validated stability-indicating HPLC method for analysis. |

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration in a tightly sealed container, protected from light and oxidizing agents. The primary degradation pathway of concern is hydrolysis of the succinimide ring. For researchers and drug development professionals, understanding these stability characteristics and employing appropriate analytical methods for stability assessment are crucial for ensuring the quality and reliability of experimental results and formulated products. The experimental protocols and workflows provided in this guide offer a robust framework for conducting these stability evaluations.

References

- 1. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 2. ejpmr.com [ejpmr.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. youtube.com [youtube.com]

- 5. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

The Basic Reactivity of N-Phenylsuccinimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenylsuccinimide is a versatile chemical intermediate featuring a succinimide (B58015) ring attached to a phenyl group. This guide provides a comprehensive overview of its fundamental reactivity with common reagents, focusing on hydrolysis, reduction, reactions with various nucleophiles, and electrophilic aromatic substitution. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development, particularly in the synthesis of novel chemical entities for drug discovery.

Introduction

This compound (NPS) is a valuable building block in organic synthesis. Its chemical structure, which combines an imide functionality and an aromatic ring, offers multiple sites for chemical modification. The succinimide ring is susceptible to nucleophilic attack and reduction, while the phenyl group can undergo electrophilic substitution. Understanding the interplay of these reactive sites is crucial for the strategic design of synthetic routes. This guide aims to provide a detailed technical resource on the core reactivity of this compound.

Hydrolysis of the Succinimide Ring

The succinimide ring of this compound can undergo hydrolysis, leading to ring-opening. This reaction is typically catalyzed by acid or base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound proceeds via an A-2 mechanism, involving a bimolecular attack of water on the protonated carbonyl group. The reaction rate is influenced by the acid concentration.[1] Studies on N-(4-substitutedaryl) succinimides show that as the acid concentration increases, the rate of hydrolysis generally increases.[1] The final products of the hydrolysis are succinic acid and aniline.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis also results in the opening of the succinimide ring to form the corresponding succinamic acid derivative. This process is generally faster than acid-catalyzed hydrolysis.

Table 1: Quantitative Data on the Hydrolysis of N-Aryl Succinimides

| Compound | Conditions | Rate Constant (k₁) | Reference |

| This compound | 1.0 M HCl, 50°C | ~1.5 x 10⁻⁵ s⁻¹ | [1] |

| This compound | 5.0 M HCl, 50°C | ~6.0 x 10⁻⁵ s⁻¹ | [1] |

| N-(4-chlorophenyl)succinimide | 1.0 M HCl, 50°C | ~1.0 x 10⁻⁵ s⁻¹ | [1] |

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

-

Preparation: A stock solution of this compound (e.g., 1.0 x 10⁻² M) is prepared in a suitable organic solvent like acetonitrile.

-

Reaction Setup: A quartz cuvette is filled with a known concentration of hydrochloric acid (e.g., 3.0 mL of 1.0 M HCl) and allowed to equilibrate at a constant temperature (e.g., 50.0 ± 0.1°C) in a spectrophotometer.

-

Initiation: The reaction is initiated by injecting a small volume (e.g., 20 µL) of the this compound stock solution into the acid solution.

-

Monitoring: The progress of the hydrolysis is monitored by observing the change in UV absorbance at a specific wavelength (e.g., 240 nm) over time.

-

Data Analysis: The pseudo-first-order rate constant (k₁) is calculated from the linear plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.[1]

Reaction Mechanism: Acid-Catalyzed Hydrolysis

References

N-Phenylsuccinimide: A Technical Guide to Safe Handling and Laboratory Procedures

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety protocols, handling procedures, and experimental methodologies for N-Phenylsuccinimide. The information is intended to ensure the safe use of this compound in research and development settings.

Chemical and Physical Properties

This compound is a white to gray crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 83-25-0 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 175.18 g/mol | [3] |

| Melting Point | 155 °C | [4] |

| Boiling Point | ~400 °C at 760 mmHg | [4] |

| Density | 1.356 g/cm³ at 20 °C | [4] |

| Solubility | >26.3 µg/mL in water at pH 7.4 | [3] |

| Appearance | White to Gray Crystal or Powder |

Toxicological Data and Hazard Summary

GHS Hazard Statements [3]

| Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

| H400 | Very toxic to aquatic life |

| H410 | Very toxic to aquatic life with long lasting effects |

Safety and Handling Precautions

Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following procedures should be strictly adhered to.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn at all times when handling this compound.

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles or a face shield.[5] |

| Hand Protection | Protective gloves (e.g., nitrile rubber).[5] |

| Skin and Body Protection | Protective clothing, such as a lab coat. Protective boots may be required depending on the scale of handling.[5] |

| Respiratory Protection | A dust respirator should be used, especially when handling the powder form.[5] |

Engineering Controls

To minimize inhalation exposure, this compound should be handled in a well-ventilated area.[1] The use of a local exhaust ventilation system or a chemical fume hood is strongly recommended, particularly when generating dust or aerosols.[5] Safety showers and eye wash stations should be readily accessible in the laboratory.[5]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[1] Prevent the dispersion of dust.[1] Wash hands and face thoroughly after handling.[1]

-

Storage: Keep the container tightly closed and store in a refrigerator.[5] The compound is heat-sensitive and should be stored away from incompatible materials, such as oxidizing agents.[5]

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed immediately.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical advice if you feel unwell.[1] |

| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area gently with plenty of soap and water. If skin irritation occurs, seek medical advice.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek medical advice if you feel unwell.[6] |

Accidental Release Measures

In case of a spill, use personal protective equipment and control the leakage area.[5] Sweep up the spilled solid material, taking care not to disperse dust, and collect it into an airtight container for disposal.[1] Prevent the product from entering drains.[1] Dispose of the waste in accordance with appropriate laws and regulations.[5]

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This section details a microwave-assisted synthesis of this compound, a method that significantly reduces reaction time compared to traditional heating.

Materials and Equipment

-

Aniline (B41778) (1 mL)

-

Succinic anhydride (B1165640) (1.3 g)

-

25 mL Erlenmeyer flask

-

Glass stirring rod

-

Domestic microwave oven

-

95% Ethanol (B145695) (for recrystallization)

-

Wooden stick

-

Steam bath

-

Ice bath

-

Filtration apparatus

Procedure

-

Reaction Setup: In a pre-weighed 25 mL Erlenmeyer flask, combine 1 mL of aniline and 1.3 g of succinic anhydride.

-

Mixing: Thoroughly mix the reactants using a glass stirring rod.

-

Microwave Irradiation: Place the flask in a domestic microwave oven and heat for four minutes.

-

Cooling and Crude Product Isolation: Carefully remove the flask from the microwave and allow it to cool to room temperature. Weigh the flask to determine the crude weight of the product.

-

Recrystallization: Add 10 mL of 95% ethanol and a wooden stick to the flask containing the crude product.

-

Dissolution: Gently heat the mixture on a steam bath until all the solid dissolves.

-

Crystallization: Once dissolved, remove the flask from the steam bath and allow it to cool slowly to room temperature to facilitate recrystallization. After reaching room temperature, place the flask in an ice bath to maximize crystal formation.

-

Product Filtration and Drying: Collect the purified crystals by filtration. Rinse the crystals with a small amount of ice-cold 95% ethanol. Allow the product to air dry completely.

Visualizations

Logical Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

Experimental Workflow for this compound Synthesis

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound [webbook.nist.gov]

- 3. Succinanil | C10H9NO2 | CID 66519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. This compound (CAS 83-25-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

The Pharmacological Potential of N-Phenylsuccinimide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylsuccinimide and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The succinimide (B58015) moiety, a five-membered ring containing an imide group, serves as a privileged scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, with a focus on their anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Anticonvulsant Activity

This compound derivatives have long been investigated for their potential to manage and prevent epileptic seizures. Their mechanism of action is often associated with the modulation of ion channels and neurotransmitter systems in the central nervous system.

Quantitative Data for Anticonvulsant Activity

The efficacy of this compound derivatives as anticonvulsants is typically evaluated using in vivo models such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure tests. The median effective dose (ED50) is a common metric used to quantify the potency of these compounds.

| Compound | Test Model | Animal | Route of Administration | ED50 | Protective Index (PI) | Reference |

| 4-amino-N-(2-methylphenyl)-phthalimide | MES | Mice | Intraperitoneal | 47.61 µmol/kg | 4.2 | [1] |

| 4-amino-N-(2,6-dimethylphenyl)phthalimide | MES | Rats | Oral | 25.2 µmol/kg | >75 | [1] |

| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione | MES | Rats | Not Specified | 69.89 mg/kg | 7.15 | [2] |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide deriv. 30 | MES | Mice | Not Specified | 45.6 mg/kg | - | [3] |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide deriv. 30 | 6 Hz (32 mA) | Mice | Not Specified | 39.5 mg/kg | - | [3] |

Note: Phthalimide derivatives are structurally related to succinimide derivatives and are included for comparative purposes.

Experimental Protocols for Anticonvulsant Activity Assessment

The MES test is a well-established model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[4][5]

-

Animal Preparation: Adult male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley) are used.[6][7] Animals are acclimatized to the laboratory conditions before the experiment.

-

Drug Administration: The test compound (this compound derivative) is administered via a specific route (e.g., oral, intraperitoneal) at various doses. A vehicle control group is also included.

-

Seizure Induction: At the time of predicted peak effect of the drug, a maximal electrical stimulus is delivered through corneal or auricular electrodes. Typical stimulus parameters for mice are 50 mA at 60 Hz for 0.2 seconds, and for rats are 150 mA at 60 Hz for 0.2 seconds.[4][6] A drop of topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas before electrode placement to minimize pain.[6][7]

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint, indicating protection.[6]

-

Data Analysis: The percentage of protected animals in each group is calculated. The ED50, the dose that protects 50% of the animals, is determined using statistical methods like probit analysis.[6]

The scPTZ test is used to identify compounds that can prevent clonic seizures, which are characteristic of absence seizures.[8]

-

Animal Preparation: Similar to the MES test, adult male mice or rats are used after an acclimatization period.

-

Drug Administration: The test compound or vehicle is administered at predetermined doses and time points before the convulsant agent.

-

Convulsant Administration: A subcutaneous injection of pentylenetetrazole (PTZ) is administered. The dose of PTZ is chosen to reliably induce clonic seizures in control animals (e.g., 85 mg/kg for CF-1 mice).[8]

-

Observation: Following PTZ injection, animals are placed in individual observation chambers and monitored for the onset of clonic seizures for at least 30 minutes. A clonic seizure is characterized by spasms of the forelimbs, hindlimbs, and/or facial muscles lasting for at least 3-5 seconds.[8]

-

Data Analysis: The primary endpoint is the absence of clonic seizures. The number of protected animals in each group is recorded, and the ED50 is calculated.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms for all this compound derivatives are not fully elucidated, their anticonvulsant effects are thought to involve the modulation of voltage-gated ion channels and enhancement of GABAergic inhibition.

References

- 1. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 3. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of N-Phenylsuccinimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the microwave-assisted synthesis of N-Phenylsuccinimide, a rapid, efficient, and environmentally friendly alternative to traditional synthetic methods.[1][2][3] This method significantly reduces reaction times from hours to minutes and minimizes the use of hazardous solvents, aligning with the principles of green chemistry.[1][4][5][6] The protocol is suitable for researchers in organic chemistry and drug development seeking efficient synthetic methodologies. This compound and its derivatives are recognized for their applications as pesticides and have potential as antimicrobial agents.[1]

Introduction

The synthesis of N-substituted succinimides is of significant interest in medicinal and agricultural chemistry. Traditional methods for synthesizing this compound involve a multi-step process that is often time-consuming and requires the use of volatile organic solvents.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology, offering accelerated reaction rates and higher yields with reduced energy consumption.[1] This protocol details a solvent-free, microwave-assisted approach for the synthesis of this compound from aniline (B41778) and succinic anhydride (B1165640), yielding moderate to good results in a fraction of the time required by conventional methods.[1][2][3]

Data Presentation

Comparison of Synthetic Methods: Microwave-Assisted vs. Traditional

| Parameter | Microwave-Assisted Synthesis (MAOS) | Traditional Synthesis |

| Reaction Time | 4 minutes | 10 hours |

| Yield | 40-60% | ~80% |

| Solvent | None (Solvent-free) | Dichloromethane |

| Energy Input | Low | High |

| Environmental Impact | "Greener" (less waste, energy efficient) | Higher environmental footprint |

Table 1: A comparative summary of the key parameters for the microwave-assisted and traditional synthesis of this compound.[1]

Reported Microwave Conditions and Yields

| Power Setting | Reaction Time | Starting Materials | Reported Yield |

| Medium Power | 4 minutes | Aniline and Succinic Anhydride | 40-60% |

| 50% | 20 minutes | Aniline and Succinic Acid | Not specified |

| 60% | 15 minutes | Aniline and Succinic Acid | Not specified |

| 70% | 10 minutes | Aniline and Succinic Acid | Not specified |

Table 2: A summary of various reported microwave conditions for the synthesis of this compound.

Experimental Protocol

Materials and Equipment

-

Aniline (reagent grade)

-

Succinic anhydride (reagent grade)

-

Domestic or laboratory-grade microwave oven

-

Borosilicate glass beaker (50 mL) or Erlenmeyer flask (25 mL)

-

Glass stirring rod

-

Watch glass

-

95% Ethanol (B145695) (for recrystallization)

-

Ice bath

-

Filtration apparatus (Buchner funnel, filter paper, flask)

-

Melting point apparatus

-

NMR spectrometer (for characterization)

Synthesis Procedure

-

Reactant Preparation : In a 50 mL borosilicate beaker, combine 1.0 mL of aniline and 1.3 g of succinic anhydride.

-

Mixing : Thoroughly mix the reactants using a glass stirring rod to ensure a homogeneous mixture.

-

Microwave Irradiation : Cover the beaker with a watch glass and place it in the center of the microwave oven. Irradiate the mixture for 4 minutes at a medium power level.[6]

-

Cooling : Carefully remove the beaker from the microwave oven and allow it to cool to room temperature. The crude this compound will solidify upon cooling.

Purification by Recrystallization

-

Dissolution : To the beaker containing the crude product, add 10 mL of 95% ethanol.[4]

-

Heating : Gently heat the mixture on a hot plate or in a water bath until the solid completely dissolves.

-

Cooling and Crystallization : Remove the beaker from the heat and allow it to cool slowly to room temperature. Then, place the beaker in an ice bath to facilitate complete crystallization.[4]

-

Filtration : Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing : Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining impurities.

-

Drying : Allow the crystals to air dry completely on the filter paper.

-

Characterization : Determine the melting point of the purified this compound (literature value: 155-157 °C) and characterize its structure using NMR spectroscopy.[5]

Reaction Workflow and Mechanism

The microwave-assisted synthesis of this compound proceeds through a two-step mechanism. The initial step involves the reaction of aniline with succinic anhydride to form an intermediate amidoacid.[1] Subsequently, the high temperature generated by microwave irradiation facilitates the intramolecular cyclization of the amidoacid, with the elimination of a water molecule, to form the final this compound product.[1]

Caption: Workflow diagram for the microwave-assisted synthesis of this compound.

Safety Precautions

-

This experiment should be conducted in a well-ventilated fume hood.

-

Aniline is toxic and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Succinic anhydride is an irritant. Avoid inhalation and contact with skin and eyes.

-

Use caution when handling hot glassware.

-

Domestic microwave ovens are not designed for laboratory use and may pose safety risks. If possible, a laboratory-grade microwave reactor should be used.

References

- 1. Microwave-Assisted Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ERIC - EJ946466 - Microwave-Assisted Synthesis of "N"-Phenylsuccinimide, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 4. prezi.com [prezi.com]

- 5. odinity.com [odinity.com]

- 6. chemicaljournals.com [chemicaljournals.com]